molecular formula C12H14N2 B2904837 N-(1H-indol-5-ylmethyl)cyclopropanamine CAS No. 1079-85-2; 1158201-57-0

N-(1H-indol-5-ylmethyl)cyclopropanamine

Cat. No.: B2904837
CAS No.: 1079-85-2; 1158201-57-0
M. Wt: 186.258
InChI Key: TVNKCYWCLOJUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Indol-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring an indole moiety at the 5-position of the benzene ring. The hydrochloride salt form (C₁₁H₁₃N₂·HCl) has been listed as discontinued by suppliers like CymitQuimica, though its synthesis and applications in medicinal chemistry are inferred from related compounds . Indole-containing compounds are widely studied for their bioactivity, particularly in neurological and oncological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNKCYWCLOJUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
N-(1H-Indol-5-ylmethyl)cyclopropanamine HCl Indole, cyclopropanamine C₁₁H₁₃N₂·HCl 209.7 Discontinued; rigid structure
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl, cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitro group enhances polarity; stable
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine diHCl Thiazole, cyclopropanamine C₇H₁₁N₂S·2HCl ~245.1 Sulfur-containing; dihydrochloride salt
N-(1H-Indazol-6-ylmethyl)cyclopropanamine Indazole, cyclopropanamine C₁₁H₁₂N₃ 186.2 (estimated) Synthesized via UT-4CR multicomponent reaction
N-(2-Phenylethyl)cyclopropanamine HCl Phenylethyl, cyclopropanamine C₁₁H₁₅N·HCl 201.7 Aromatic ethyl chain; no heterocycle

Key Observations :

  • Indole vs. Thiazole/Indazole : The indole group (in the target compound) provides a planar aromatic system with hydrogen-bonding capability via the NH group, whereas thiazole introduces sulfur-based electronic effects, and indazole adds an additional nitrogen atom, altering solubility and binding interactions .
  • Nitro vs.
  • Synthetic Routes : The indazole derivative is synthesized via a multicomponent reaction (UT-4CR), suggesting scalability for analogs, while the target compound’s synthesis method remains unspecified in available data .

Physicochemical and Stability Data

  • Stability: The nitro-substituted compound decomposes under fire conditions to release toxic gases (CO, NOₓ), whereas hydrochloride salts (e.g., target compound) likely exhibit higher thermal stability .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, advantageous for drug formulation. The thiazole derivative’s dihydrochloride form () may further enhance solubility compared to free bases .

Challenges and Discontinuation

Further studies are needed to address these gaps.

Q & A

Q. What are the optimized synthetic routes for N-(1H-indol-5-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Indole Functionalization : Methylation at the 5-position of 1H-indole is achieved using methanol and an acid catalyst (e.g., H₂SO₄) under reflux (80–100°C, 12–24 h) to generate 5-methylindole derivatives .
  • Step 2: Cyclopropanamine Coupling : The methylindole intermediate undergoes reductive amination with cyclopropanamine using NaBH₃CN or Pd/C-catalyzed hydrogenation in ethanol (rt, 6–12 h). Yield optimization (60–75%) requires strict pH control (pH 7–8) and inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms product integrity .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (accelerated degradation). Monitor via:
  • HPLC-MS : Detect decomposition products (e.g., oxidation at the indole NH or cyclopropane ring opening).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggests robustness for room-temperature handling) .
    • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation using UV-Vis spectroscopy (λmax ~280 nm for indole moiety) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms structure (e.g., δ 6.8–7.2 ppm for indole protons, δ 0.5–1.2 ppm for cyclopropane CH₂).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error (e.g., [M+H]+ calc. for C₁₂H₁₃N₂: 185.1079) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH and counterions) .

Advanced Research Questions

Q. How do structural modifications to the indole or cyclopropane moieties impact biological activity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., N-(indol-3-ylmethyl) or N-(thiazol-5-ylmethyl) derivatives) and evaluate:
  • Enzyme Inhibition : Test against monoamine oxidases (MAOs) via fluorometric assays (IC₅₀ values correlate with electron-donating substituents on indole) .
  • Cellular Permeability : Use Caco-2 cell monolayers; logP >2.5 (cyclopropane enhances lipophilicity) improves absorption .
    • Computational Modeling : Perform docking (AutoDock Vina) to predict binding affinities to serotonin receptors (e.g., 5-HT₂A) based on indole-cyclopropane spatial orientation .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

Methodological Answer:

  • Meta-Analysis of Published Data : Compare studies using standardized assays (e.g., uniform MAO inhibition protocols vs. variable cell lines). Adjust for batch-to-batch purity differences (≥98% required for reproducibility) .
  • Orthogonal Validation : Confirm target engagement via:
  • Surface Plasmon Resonance (SPR) : Direct binding kinetics (KA ~10⁶ M⁻¹ for MAO-B).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations : Optimize cyclopropane ring strain (B3LYP/6-31G* level) to balance stability and reactivity. Lower strain energy (~25 kcal/mol) correlates with reduced off-target effects .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) over 100 ns to identify critical residues (e.g., Asp155 in 5-HT₂A) for hydrogen bonding .
  • ADMET Prediction : Use SwissADME to optimize parameters (e.g., topological polar surface area <80 Ų for CNS penetration) .

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